molecular formula C21H19Cl2NO5 B14623723 oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate CAS No. 57729-25-6

oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

Cat. No.: B14623723
CAS No.: 57729-25-6
M. Wt: 436.3 g/mol
InChI Key: RLPMQLBYZITAGM-UHFFFAOYSA-N
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Description

Oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate: is a synthetic organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of an alkyne group (oct-1-yn-3-yl), a dichlorophenoxy group, and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves a multi-step process:

  • Formation of Oct-1-yn-3-ol: : The starting material, oct-1-yne, undergoes a hydroboration-oxidation reaction to form oct-1-yn-3-ol.

      Reaction Conditions: Hydroboration with borane-tetrahydrofuran complex followed by oxidation with hydrogen peroxide in the presence of sodium hydroxide.

  • Synthesis of 5-(2,4-Dichlorophenoxy)-2-nitrobenzoic Acid: : This intermediate is prepared by nitration of 5-(2,4-dichlorophenoxy)benzoic acid.

      Reaction Conditions: Nitration using a mixture of concentrated sulfuric acid and nitric acid.

  • Esterification: : The final step involves the esterification of oct-1-yn-3-ol with 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid.

      Reaction Conditions: Esterification using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The alkyne group in oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can undergo oxidation to form diketones or carboxylic acids.

      Reagents and Conditions: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

  • Reduction: : The nitro group can be reduced to an amine.

      Reagents and Conditions: Catalytic hydrogenation using palladium on carbon or reduction with iron and hydrochloric acid.

  • Substitution: : The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

      Reagents and Conditions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Oct-1-yn-3-yl 2-nitrobenzoate: Lacks the dichlorophenoxy group, leading to different chemical and biological properties.

    5-(2,4-Dichlorophenoxy)-2-nitrobenzoic Acid: Lacks the ester linkage, affecting its reactivity and applications.

    Oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)benzoate: Lacks the nitro group, resulting in different chemical behavior.

Uniqueness

Oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is unique due to the combination of its alkyne, dichlorophenoxy, and nitrobenzoate moieties. This combination imparts specific reactivity and potential bioactivity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

57729-25-6

Molecular Formula

C21H19Cl2NO5

Molecular Weight

436.3 g/mol

IUPAC Name

oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

InChI

InChI=1S/C21H19Cl2NO5/c1-3-5-6-7-15(4-2)29-21(25)17-13-16(9-10-19(17)24(26)27)28-20-11-8-14(22)12-18(20)23/h2,8-13,15H,3,5-7H2,1H3

InChI Key

RLPMQLBYZITAGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C#C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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